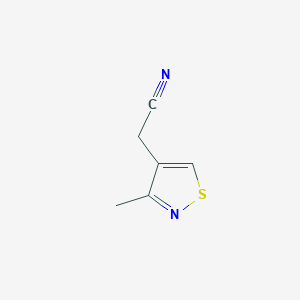

(3-Methyl-isothiazol-4-yl)-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOFPHGLKPCGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl Isothiazol 4 Yl Acetonitrile

Reaction Mechanisms of Isothiazole (B42339) Ring Formation and Transformation

The synthesis and transformation of the isothiazole ring are central to the chemistry of its derivatives. These reactions often involve complex multi-step mechanisms, including cyclizations, cycloadditions, and rearrangements.

Isothiazole is classified as an electron-rich heteroaromatic compound, yet it is less reactive in electrophilic substitution reactions than other five-membered heterocycles like pyrrole (B145914) or furan (B31954). msu.edu The general order of reactivity for electrophilic substitution is pyrrole >> furan > thiophene (B33073) > benzene, with isothiazole's reactivity being comparable to that of thiophene. msu.edu Electrophilic attack typically occurs at the C4 position due to its higher electron density, though substitution at C5 is also possible depending on the directing effects of existing substituents and the reaction conditions.

Nucleophilic attack on the isothiazole ring is less common unless the ring is activated by strongly electron-withdrawing groups or is part of a fused system. Reactions with strong nucleophiles can sometimes lead to ring-opening, particularly by cleaving the weak N-S bond.

Table 1: General Reactivity of the Isothiazole Ring

| Reaction Type | Preferred Position | Activating/Deactivating Factors | General Observations |

| Electrophilic Substitution | C4 | Electron-donating groups at C3 or C5 enhance reactivity. | Reactivity is lower than furan but comparable to thiophene. Vigorous conditions can lead to polymerization or poly-substitution. msu.edu |

| Nucleophilic Substitution | C3 or C5 | Requires strong activation by electron-withdrawing groups. | Less common; can lead to ring cleavage under harsh conditions. |

Cycloaddition reactions are a powerful tool for constructing the isothiazole core. The (3+2)-heterocyclization approach involves the reaction of a three-atom fragment with a two-atom fragment to form the five-membered ring. thieme-connect.com For instance, nitrilimines can undergo a [3+2] cycloaddition with trifluoroacetonitrile (B1584977) to yield triazole derivatives, a reaction analogous to those used for isothiazole synthesis. mdpi.com

Another significant pathway is the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. This method proceeds through an α-thiavinyl Rh-carbenoid intermediate and offers a versatile route to a wide array of substituted isothiazoles. organic-chemistry.org Condensation reactions also play a crucial role. The Knoevenagel condensation of an aromatic aldehyde with 1,3-indanedione can generate an intermediate that subsequently reacts with an isoquinolinium ylide (generated from deprotonation of N-cyanomethylisoquinolinium salt) in a complex cascade leading to spiro compounds. nih.gov A similar logic applies to the synthesis of isothiazoles where a suitable precursor undergoes condensation followed by cyclization.

Table 2: Selected Cycloaddition and Condensation Strategies for Isothiazole Synthesis

| Reaction Type | Key Intermediates/Reagents | Mechanism Highlights | Reference |

| [3+2] Cycloaddition | Nitrilimines, Trifluoroacetonitrile | Stepwise mechanism involving molecular complexes. Completely regioselective. | mdpi.com |

| Rh-catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | Formation of an α-thiavinyl Rh-carbenoid intermediate. | organic-chemistry.org |

| Base-promoted Cycloaddition | Alkynyl oxime ethers, Sulfur source (e.g., Na₂S) | Demethoxylative cycloaddition with high functional group tolerance. | organic-chemistry.org |

| Tandem Condensation-Cycloaddition | N-cyanomethylisoquinolinium salt, Aldehydes, 1,3-Indanedione | Knoevenagel condensation followed by Michael addition and intermolecular cyclization. | nih.gov |

Oxidative cyclization is a cornerstone of isothiazole synthesis, typically involving the formation of the S-N bond in the final step. thieme-connect.com A classic and widely used method is the iodine-mediated oxidative cyclization of 3-aminopropenethiones or related enaminothiones. thieme-connect.com More recently, hydrogen peroxide has become a popular and greener alternative oxidizing agent for this transformation. thieme-connect.com

Another prominent pathway involves the copper-catalyzed synthesis of enantioenriched isothiazoles. The proposed mechanism for this reaction includes the formation of a Cu(I)-thioamide enolate, followed by a 6-exo-dig cyclization, oxidation to Cu(II), deprotonation, formation of the N–S bond, and re-oxidation of Cu(0). sci-hub.se In this process, copper functions as both a soft Lewis acid and a redox catalyst. sci-hub.se

Table 3: Oxidative Cyclization Methods for Isothiazole Ring Formation

| Method | Precursor Type | Oxidizing Agent/Catalyst | Key Mechanistic Steps | Reference |

| Classic Cyclization | 3-Aminopropenethiones | Iodine (I₂) or Hydrogen Peroxide (H₂O₂) | Nucleophilic attack followed by oxidation to form the S-N bond. | thieme-connect.com |

| Copper-Catalyzed Cascade | α,β-unsaturated thioamides | Copper(I) catalyst | Formation of Cu(I)-enolate, cyclization, oxidation, deprotonation, N-S bond formation. | sci-hub.se |

| From β-ketodithioesters | β-ketodithioesters, NH₄OAc | Air (O₂) | Sequential imine formation, cyclization, and aerial oxidation. | organic-chemistry.org |

Reactivity of the Acetonitrile (B52724) Side Chain

The acetonitrile group (-CH₂CN) in (3-Methyl-isothiazol-4-yl)-acetonitrile is a versatile functional group. The acidity of the α-hydrogens and the ability of the moiety to stabilize radical species allow it to participate in a variety of transformations. mdpi.com

The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic, with a pKa of approximately 31.3 in DMSO for acetonitrile itself. mdpi.com This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile that can react with a wide range of electrophiles.

For example, acetonitrile can be converted in situ into a silyl (B83357) ketene (B1206846) imine nucleophile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. This nucleophile readily adds to electrophiles like acetals and nitrones. richmond.edu Similarly, phenylacetonitrile (B145931) derivatives can be deprotonated with bases like KN(SiMe₃)₂ to initiate multicomponent reactions for the synthesis of complex heterocycles such as 2-aminopyridines. acs.org The resulting nucleophile attacks benzonitrile, which is followed by a reaction with phenylacetylene (B144264) in a cascade process. acs.org

Table 4: Nucleophilic Reactions Involving the Deprotonated Acetonitrile Moiety

| Reaction Type | Electrophile | Base/Promoter | Product Type | Key Feature | Reference |

| Silylative Addition | Acetals, Nitrones | TMSOTf, Et₃N | β-methoxynitriles, β-(silyloxy)aminonitriles | In situ generation of a silyl ketene imine nucleophile. | richmond.edu |

| Multicomponent Synthesis | Benzonitriles, Phenylacetylenes | KN(SiMe₃)₂ | 2-Amino-3,4,6-triarylpyridines | The deprotonated acetonitrile derivative acts as the initial nucleophile. | acs.org |

| Tandem Cycloaddition | Aldehydes, 1,3-Indanediones | Triethylamine | Spiro polycyclic compounds | Deprotonation generates an isoquinolinium ylide for subsequent reactions. | nih.gov |

The acetonitrile moiety can also undergo reactions via radical pathways. The cyanomethyl radical (•CH₂CN) can be generated through hydrogen abstraction from the methyl group by other radical species. mdpi.com For instance, heating di-tert-butyl peroxide (DTBP) generates a tert-butoxy (B1229062) radical, which can abstract a hydrogen atom from acetonitrile to form the •CH₂CN radical. mdpi.com

Once formed, this radical can participate in various reactions. It can add to unsaturated systems like alkynes, initiating a cascade radical cyclization. mdpi.com The radiolysis of acetonitrile in the presence of oxygen leads to the formation of the acetonitrile radical (•CH₂CN), which then reacts with O₂ to yield a peroxyl radical. The subsequent decay of this peroxyl radical is a key step in the formation of cyanide ions. iaea.org Studies on the photolysis of ICN in acetonitrile have shown that the generated CN radicals can undergo H-atom abstraction from the solvent (CH₃CN) or add to the solvent molecules to form new radical species. nih.gov

Table 5: Radical Reactions of the Acetonitrile Moiety

| Radical Generation Method | Radical Species | Subsequent Reaction Type | Example Outcome | Reference |

| Thermal Decomposition of Initiator (e.g., TBPB) | Cyanomethyl radical (•CH₂CN) | Addition to alkynes, Cascade cyclization | β,γ-unsaturated nitriles, Heterocycles | mdpi.com |

| Radiolysis (in presence of O₂) | Cyanomethyl radical (•CH₂CN) | Reaction with O₂ to form peroxyl radical | Release of HCN upon decay of the peroxyl radical. | iaea.org |

| Photolysis of ICN | CN radical | H-atom abstraction from CH₃CN, Addition to CH₃CN | Formation of HCN and C₃H₃N₂ radical species. | nih.gov |

Role of Catalysis in Reactions Involving this compound and Related Systems

The chemical reactivity of this compound is significantly influenced by the presence of catalysts, which facilitate transformations of its functional groups. A key reaction involving this compound is the catalytic reduction of the nitrile group to a primary amine, a crucial step in the synthesis of various pharmaceutical compounds. This transformation is typically achieved through catalytic hydrogenation, employing transition metal catalysts that activate both the nitrile and the hydrogen source.

One of the most prominently utilized catalysts for the hydrogenation of nitriles, including those structurally related to this compound, is Raney Nickel. masterorganicchemistry.comyoutube.comwjarr.com Raney Nickel is a porous nickel catalyst known for its high surface area and adsorbed hydrogen, making it highly effective for the reduction of various functional groups, including the carbon-sulfur bonds and nitrile moieties. masterorganicchemistry.comyoutube.comwjarr.com In the context of isothiazole-containing compounds, the choice of catalyst and reaction conditions is critical to ensure the selective reduction of the nitrile group without affecting the integrity of the isothiazole ring.

While specific studies focusing exclusively on the catalytic reactions of this compound are not extensively detailed in publicly available literature, its role as an intermediate in the synthesis of more complex molecules, such as the antipsychotic drug Ziprasidone (B1663615), provides insight into its catalytic transformations. The synthesis of Ziprasidone and its analogues often involves the conversion of a nitrile intermediate to an aminoethyl side chain, a reaction commonly catalyzed by hydrogenation.

The general mechanism for the catalytic hydrogenation of a nitrile on a metal surface, such as Raney Nickel, involves several key steps:

Adsorption: Both the nitrile compound and hydrogen gas are adsorbed onto the surface of the catalyst.

Activation: The catalyst weakens the N-H bonds in the adsorbed hydrogen molecules and the C≡N triple bond of the nitrile group.

Hydrogenation: Stepwise addition of hydrogen atoms to the carbon and nitrogen atoms of the nitrile group occurs, leading to the formation of an imine intermediate, which is then further hydrogenated to the primary amine.

Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

The efficiency and selectivity of this process are highly dependent on the reaction parameters. Below is a table summarizing typical conditions for the catalytic hydrogenation of nitriles, which are applicable to systems like this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Key Observations |

|---|---|---|---|---|---|

| Raney Nickel | H₂ gas or transfer hydrogenation (e.g., from isopropanol) | Alcohols (e.g., Ethanol, Methanol), Ammonia (B1221849) | 20-150 | 1-100 | Highly active and widely used for nitrile reduction. The presence of ammonia can suppress the formation of secondary amines. masterorganicchemistry.comyoutube.comwjarr.comresearchgate.net |

| Palladium on Carbon (Pd/C) | H₂ gas | Alcohols, Acetic Acid | 20-100 | 1-50 | Effective catalyst, often used for various hydrogenation reactions. masterorganicchemistry.com |

| Platinum on Carbon (Pt/C) | H₂ gas | Alcohols, Acetic Acid | 20-100 | 1-50 | Another common catalyst for hydrogenation. masterorganicchemistry.com |

| Rhodium-Alumina (Rh/Al₂O₃) | H₂ gas | Alcohols | Room Temperature | Atmospheric | Can be highly selective under mild conditions. |

In addition to hydrogenation, other catalytic reactions can be envisioned for this compound and related systems. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to modify the isothiazole ring, although this would likely require the presence of a suitable leaving group on the ring. mdpi.com The acetonitrile moiety itself can participate in various catalytic transformations. For example, nickel(0) complexes have been shown to catalyze the hydration of acetonitriles to the corresponding amides. researchgate.net Furthermore, heterogeneous catalysts like aluminomolybdenum have been used in the ammonolysis of methanol (B129727) to produce acetonitrile, demonstrating the catalytic formation of the nitrile group itself. osti.gov

Research into the catalytic synthesis of acrylonitrile (B1666552) from acetonitrile and methanol using basic metal oxide catalysts, such as Fe/MgO, indicates that the abstraction of a proton from the methyl group of acetonitrile is a key rate-determining step. cjph.com.cn This suggests that the methylene (B1212753) bridge in this compound could also be a site for catalytic activation and subsequent C-C bond formation reactions.

The versatility of the isothiazole and acetonitrile moieties suggests a rich field for catalytic investigation. Future research could explore catalytic asymmetric transformations to produce chiral amines from this compound, which could be valuable intermediates in medicinal chemistry.

Derivatization Strategies and Functionalization of 3 Methyl Isothiazol 4 Yl Acetonitrile for Research Applications

Strategies for Introducing Chromophores and Fluorophores for Enhanced Analytical Detectability

The inherent structure of (3-Methyl-isothiazol-4-yl)-acetonitrile may not possess strong chromophoric or fluorophoric properties, which can limit its detectability in complex biological or environmental matrices. Derivatization to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can significantly enhance its analytical detectability, particularly for techniques like UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) with fluorescence detection.

Several strategies can be envisioned for the introduction of such moieties onto the this compound scaffold. These approaches primarily target the reactive sites of the molecule, including the nitrile group and the potential for substitution on the isothiazole (B42339) ring.

One common approach involves the use of labeling reagents that react with specific functional groups. While this compound lacks common functional groups like primary amines or carboxylic acids, the nitrile group itself can be a target for derivatization. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, which can then be readily labeled with a variety of commercially available chromophoric and fluorophoric reagents.

Alternatively, electrophilic aromatic substitution on the isothiazole ring could be explored to introduce a chromophore. However, the reactivity of the isothiazole ring towards electrophilic substitution needs to be considered, as it is generally less reactive than benzene. The position of substitution would also be influenced by the directing effects of the existing methyl and acetonitrile (B52724) substituents.

Below is a table of common derivatizing agents that could be used after converting the nitrile group to a primary amine or a carboxylic acid:

| Functional Group Target | Derivatizing Agent | Resulting Derivative | Detection Method |

| Primary Amine | Dansyl chloride | Dansyl amide | Fluorescence |

| Primary Amine | Fluorescamine | Pyrrolinone derivative | Fluorescence |

| Primary Amine | o-Phthalaldehyde (OPA) | Isoindole derivative | Fluorescence |

| Carboxylic Acid | p-Bromophenacyl bromide | Phenacyl ester | UV-Vis |

| Carboxylic Acid | 4-(Bromomethyl)-7-methoxycoumarin | Coumarin ester | Fluorescence |

These derivatization reactions would introduce highly conjugated systems or inherently fluorescent moieties to the molecule, thereby dramatically increasing its molar absorptivity or fluorescence quantum yield, leading to lower limits of detection.

Functionalization via Amine and Carboxyl Group Modification in Related Systems

The acetonitrile group of this compound is a key handle for functionalization. Through established chemical transformations, the nitrile can be converted into either a primary amine or a carboxylic acid, providing versatile intermediates for further modification.

Conversion of the Nitrile Group:

To a Primary Amine: The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium on carbon) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄). This would yield (3-Methyl-isothiazol-4-yl)-ethanamine.

To a Carboxylic Acid: Hydrolysis of the nitrile group under acidic or basic conditions will yield a carboxylic acid. For instance, heating the nitrile in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide would produce (3-Methyl-isothiazol-4-yl)-acetic acid.

Once the amine or carboxyl group is introduced, a wide range of functionalization strategies, well-documented for other heterocyclic systems, can be applied.

Functionalization of the Resulting Amine:

The newly formed primary amine can be acylated with various acid chlorides or anhydrides to introduce a wide range of functional groups. For example, reaction with acetyl chloride would yield the corresponding acetamide. The amine can also be alkylated or used in reductive amination reactions to form secondary or tertiary amines.

Functionalization of the Resulting Carboxylic Acid:

The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification). It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form amides or with alcohols to form esters. This provides a versatile route to a variety of derivatives.

The following table summarizes these potential functionalization pathways:

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application |

| Nitrile | LiAlH₄ or H₂/Pd-C | Primary Amine | Further derivatization, conjugation |

| Nitrile | H₃O⁺/heat or OH⁻/heat | Carboxylic Acid | Further derivatization, conjugation |

| Primary Amine | RCOCl or (RCO)₂O | Amide | Altering solubility and polarity |

| Carboxylic Acid | ROH, H⁺ | Ester | Altering solubility and polarity |

| Carboxylic Acid | SOCl₂, then RNH₂ | Amide | Building block for larger molecules |

Solid-Phase Extraction and Derivatization Techniques in Chemical Analysis

Solid-phase extraction (SPE) is a powerful sample preparation technique used to isolate and concentrate analytes from complex matrices prior to analysis. For a polar, aromatic compound like this compound, SPE can be an effective method for its extraction from aqueous samples.

The choice of SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For this compound, several types of SPE cartridges could be considered:

Reversed-Phase SPE: This is the most common mode of SPE and is suitable for the extraction of moderately polar to nonpolar compounds from polar matrices. Sorbents such as C18- or C8-bonded silica would likely retain this compound through hydrophobic interactions. The analyte would be loaded onto the cartridge in an aqueous solution and then eluted with a less polar organic solvent like methanol (B129727) or acetonitrile.

Normal-Phase SPE: If the sample is in a nonpolar organic solvent, a polar sorbent like silica or alumina could be used. The analyte would be retained through polar interactions, and elution would be performed with a more polar solvent.

Ion-Exchange SPE: This would be particularly useful after the conversion of the nitrile to an amine (cation exchange) or a carboxylic acid (anion exchange). This provides a highly selective extraction method based on the charge of the derivatized analyte.

On-Cartridge Derivatization:

For example, after retaining (3-Methyl-isothiazol-4-yl)-ethylamine on a cation-exchange cartridge, a solution of a fluorogenic labeling reagent could be passed through to form the fluorescent derivative directly on the sorbent.

The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and sample cleanup. Method development would involve optimizing parameters such as sample pH, loading and elution flow rates, and the composition of the wash and elution solvents.

Computational Chemistry and Theoretical Studies of 3 Methyl Isothiazol 4 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Optimized Molecular Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For (3-Methyl-isothiazol-4-yl)-acetonitrile, DFT calculations are employed to predict its most stable three-dimensional geometry. These calculations typically use a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to solve the Schrödinger equation approximately. researchgate.net

The process involves an iterative optimization of the molecule's geometry to find the minimum energy conformation. Key outputs from these calculations are the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. While specific experimental data for this compound is not available in the provided search results, theoretical studies on related isothiazole (B42339) and thiazole (B1198619) derivatives show that DFT methods can reliably predict these geometric parameters. researchgate.netresearchgate.netrsc.org For instance, studies on substituted thiazoles have demonstrated good agreement between calculated and experimental X-ray diffraction data. researchgate.net The stability of the optimized structure is confirmed by performing vibrational frequency calculations; the absence of imaginary frequencies indicates that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov

Table 1: Predicted Geometric Parameters for a Representative Isothiazole Scaffold (Illustrative) Note: This table is illustrative, as specific data for this compound was not found. The values are based on general findings for isothiazole derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N | ~1.30 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | N-S | ~1.64 Å |

| Bond Angle | C-S-N | ~94° |

| Bond Angle | S-N-C | ~110° |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govbohrium.com Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.gov For thiazole and isothiazole derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is delocalized across the heterocyclic ring, which influences the molecule's reactivity towards electrophiles and nucleophiles. researchgate.netirjweb.com

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Note: This table presents typical values for related heterocyclic systems to illustrate the concepts, as specific data for this compound was not found.

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.0 to -7.0 |

| LUMO Energy (ELUMO) | - | -0.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.25 to -4.5 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The way molecules interact with each other in the solid state determines their crystal structure and influences physical properties such as melting point and solubility. For this compound, several types of intermolecular interactions are expected. The nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor, potentially forming weak C-H···N hydrogen bonds with neighboring molecules. nih.gov The isothiazole ring itself contains nitrogen and sulfur atoms that can participate in various non-covalent interactions.

Analysis of crystal structures of related compounds often reveals that molecules pack in patterns dictated by a combination of hydrogen bonds, π–π stacking between aromatic rings, and other van der Waals forces. researchgate.netiucr.orgnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing insights into the dominant interactions that govern the crystal packing. iucr.orgnih.gov While a crystal structure for this compound is not available in the search results, studies on acetonitrile (B52724) solvates and other heterocyclic compounds show the prevalence of C-H···N and C-H···O interactions in forming stable supramolecular structures. nih.govnih.gov

Reaction Pathway Analysis and Activation Barrier Calculations

Computational chemistry can be used to model chemical reactions, map out potential energy surfaces, and calculate the activation barriers for the formation of a compound. This provides valuable insight into reaction mechanisms and helps optimize synthesis conditions. The synthesis of a substituted isothiazole like this compound likely involves several steps, each with its own transition state and activation energy.

For example, a possible synthetic route could involve the formation of the isothiazole ring followed by the introduction of the acetonitrile group. mdpi.com Theoretical calculations can model the geometries of reactants, transition states, and products for each step. The energy difference between the reactants and the transition state defines the activation barrier, which is a critical factor in determining the reaction rate. While specific reaction pathway analyses for this compound were not found, general knowledge of reactions involving acetonitrile shows it can act as a building block where its acidic methyl protons are deprotonated to create a nucleophile. ntnu.no

Molecular Modeling and Scaffold Design Principles in Chemical Research

The isothiazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgnih.govontosight.ai Its structural and electronic features allow it to interact with biological targets in specific ways. Molecular modeling techniques are crucial in scaffold-based drug design, where the core isothiazole structure can be systematically modified to enhance potency and selectivity for a particular biological target. nih.govdntb.gov.ua

Design principles often involve using the isothiazole scaffold as a central framework to orient various functional groups in three-dimensional space. The methyl and acetonitrile substituents on the this compound scaffold contribute to its specific size, shape, and polarity. Molecular docking studies, a key component of molecular modeling, can be used to predict how this molecule might bind to the active site of a protein, providing hypotheses for its potential biological activity. nih.govdntb.gov.ua The combination of the isothiazole core with other functional groups, as seen in this molecule, is a common strategy to explore new chemical space and develop novel compounds with desired properties. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques in Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For (3-Methyl-isothiazol-4-yl)-acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.

Based on the structure, the following proton signals would be anticipated:

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.0-2.5 ppm, corresponding to the three equivalent protons of the methyl group attached to the isothiazole (B42339) ring.

Methylene (B1212753) Protons (-CH₂-CN): A singlet corresponding to the two protons of the methylene group. Its chemical shift would be influenced by the adjacent electron-withdrawing isothiazole ring and the nitrile group, placing it further downfield, anticipated in the range of δ 3.5-4.0 ppm.

Isothiazole Ring Proton (=CH-): A singlet for the single proton on the isothiazole ring at position 5. Aromatic and heteroaromatic protons typically resonate in the downfield region, and this signal would be expected around δ 8.5-9.0 ppm.

The integration of these signals would correspond to a 3:2:1 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

| Methylene (-CH₂CN) | 3.5 - 4.0 | Singlet | 2H |

| Isothiazole (=CH-) | 8.5 - 9.0 | Singlet | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The predicted signals for the compound are:

Methyl Carbon (-CH₃): An upfield signal, typically in the range of δ 15-25 ppm.

Methylene Carbon (-CH₂-CN): A signal for the methylene carbon, expected around δ 20-30 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group characteristically appears in the δ 115-125 ppm range.

Isothiazole Ring Carbons: Four distinct signals for the carbons of the isothiazole ring. The carbon attached to the methyl group (C3), the carbon attached to the acetonitrile (B52724) group (C4), the carbon with the proton (C5), and the quaternary carbon adjacent to the sulfur atom would all have characteristic chemical shifts in the heteroaromatic region (approximately δ 110-160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 15 - 25 |

| Methylene (-CH₂CN) | 20 - 30 |

| Nitrile (-C≡N) | 115 - 125 |

| Isothiazole Ring (C3, C4, C5) | 110 - 160 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the detection and quantification of isothiazolinone-type compounds in various matrices. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For this compound, an LC-MS/MS method would be developed for its trace-level detection. washington.edu

The analysis typically involves:

Chromatographic Separation: Using a suitable column (e.g., C18) and mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate the target analyte from matrix interferences. copernicus.org

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for isothiazolinones, which would protonate the target molecule to generate the precursor ion [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): The precursor ion is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. washington.edufishersci.com

This technique is crucial for metabolic studies, environmental monitoring, and quality control where the compound might be present at low concentrations.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a type of high-resolution mass spectrometry (HRMS) that offers extremely high mass accuracy and resolving power. This technique would be invaluable for the definitive confirmation of the elemental composition of this compound. By measuring the mass of the molecular ion with very high precision (to several decimal places), it is possible to calculate a unique elemental formula, which helps to distinguish it from other isobaric compounds.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands include:

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹ is characteristic of the nitrile group. mdpi.com The presence of this band is a strong indicator of the acetonitrile moiety.

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=N and C=C Stretch (Isothiazole Ring): The isothiazole ring would exhibit characteristic stretching vibrations for its C=N and C=C bonds in the fingerprint region, typically between 1400-1600 cm⁻¹.

=C-H Stretch (Aromatic/Heteroaromatic): A weak to medium absorption band above 3000 cm⁻¹ would correspond to the C-H stretch of the proton on the isothiazole ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2220 - 2260 | Medium, Sharp |

| Aliphatic C-H | 2850 - 3000 | Medium to Strong |

| Heteroaromatic =C-H | > 3000 | Weak to Medium |

| Ring C=N, C=C | 1400 - 1600 | Medium |

Note: These are predicted values. The exact position and intensity of the bands can be influenced by the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for both the qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by this compound is governed by electronic transitions within the molecule, primarily associated with the π-electrons of the isothiazole ring and the nitrile group.

For qualitative analysis, the UV-Vis spectrum provides information about the presence of chromophores. The isothiazole ring system is the principal chromophore in this compound. The position of the maximum absorption wavelength (λmax) is characteristic of the electronic structure of the molecule. biointerfaceresearch.com Solvents can influence the λmax, and spectra are often recorded in standard solvents like acetonitrile, methanol (B129727), or ethanol. biointerfaceresearch.comresearchgate.net For instance, a structurally related compound, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, exhibits a λmax of 309 nm in dichloromethane, which is attributed to the intact isothiazole ring. mdpi.com It is expected that this compound would show absorption maxima in a similar region, corresponding to π→π* transitions within the heterocyclic aromatic ring.

In quantitative analysis, the intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert Law. This makes UV-Vis spectroscopy a straightforward and rapid method for determining the concentration of this compound in a sample, provided a pure reference standard is available for calibration. By measuring the absorbance at λmax, a calibration curve can be constructed to accurately quantify the compound in various research applications. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques indispensable for the analysis of chemical compounds like this compound. researchgate.netwjbphs.com These methods are used to separate, identify, and quantify components in a mixture. UPLC utilizes smaller particle sizes (sub-2 µm) in the stationary phase, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.netlcms.cz

Developing a robust and reliable HPLC or UPLC method is a critical step in the analytical characterization of this compound. lcms.cz The process involves the systematic optimization of several chromatographic parameters to achieve the desired separation with adequate resolution, peak shape, and sensitivity. lcms.czabap.co.in

Key steps in method development include:

Column Selection: Reversed-phase chromatography using a C8 or C18 column is commonly employed for the analysis of moderately polar isothiazole derivatives. nih.govturkjps.org

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous component (e.g., water, buffer) and an organic modifier like acetonitrile or methanol. abap.co.inshimadzu.com The choice of organic solvent can significantly alter separation selectivity. shimadzu.com Gradient elution, where the mobile phase composition is changed during the run, is often used to effectively separate components with a wide range of polarities. nih.govnih.gov

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set at the λmax of the analyte to ensure maximum sensitivity. abap.co.innih.gov Mass Spectrometry (MS) can be coupled with HPLC/UPLC (LC-MS) for definitive peak identification and structural confirmation. nih.gov

Optimization: Parameters such as flow rate, column temperature, and injection volume are fine-tuned to achieve optimal chromatographic performance. lcms.cz

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. turkjps.orgchemmethod.com Validation encompasses testing for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). turkjps.org For example, a validated method for related isothiazolinones demonstrated good linearity (r² ≥ 0.9992), recoveries between 92% and 103%, and low relative standard deviations (RSDs). nih.gov

Table 1: Typical HPLC/UPLC Method Parameters for Isothiazole Compound Analysis This table presents a generalized set of parameters based on typical methods for related compounds and does not represent a specific validated method for this compound.

| Parameter | Typical Condition | Purpose |

| Instrument | HPLC or UPLC System | High-resolution separation and quantification. researchgate.net |

| Column | Reversed-Phase C18 or C8 (e.g., 2.1-4.6 mm i.d., 50-250 mm length, 1.7-5 µm particle size) | Separation based on hydrophobicity. nih.govturkjps.org |

| Mobile Phase A | Water or Aqueous Buffer (e.g., phosphate, formate) | Aqueous component of the mobile phase. abap.co.in |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. wjbphs.comshimadzu.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples. nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | Controls analysis time and separation efficiency. abap.co.in |

| Column Temp. | 25 - 40 °C | Affects viscosity and retention, improving peak shape. abap.co.in |

| Detector | Diode Array Detector (DAD) or UV-Vis | Monitors eluent at a specific wavelength (e.g., ~270-310 nm). nih.gov |

| Injection Vol. | 1 - 20 µL | Volume of sample introduced into the system. nih.gov |

In research and quality control, this compound may be present in complex matrices containing starting materials, intermediates, by-products, or degradation products. HPLC and UPLC are exceptionally well-suited for resolving such mixtures. sielc.com The high resolving power of these techniques allows for the separation of structurally similar compounds, which is crucial for purity assessment and impurity profiling. chemmethod.com

For example, HPLC methods have been successfully developed to separate various isothiazolinone biocides in commercial products like water-borne adhesives and personal care items. nih.govresearchgate.net These methods effectively separate the active ingredients from the complex product matrix, enabling accurate quantification and ensuring compliance with regulatory limits. waters.com The use of a DAD allows for simultaneous monitoring at multiple wavelengths and spectral analysis, which helps in confirming peak identity and assessing peak purity. waters.com Similarly, a UPLC method for this compound would enable rapid and efficient separation from potential impurities, facilitating process monitoring and quality assurance in a research setting.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comwordpress.com This powerful method provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state properties of a compound like this compound. rsc.orgnih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com This structural information is critical for confirming the molecular connectivity, determining the absolute stereochemistry if applicable, and analyzing the packing of molecules in the crystal lattice. mdpi.comcardiff.ac.uk

While the specific crystal structure of this compound is not publicly available, analysis of related isothiazole structures illustrates the type of data obtained from an SCXRD experiment. For example, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide has been determined. researchgate.net The crystallographic data from such an analysis provides a wealth of structural detail, as shown in the example table below.

Table 2: Example of Crystallographic Data from a Single-Crystal X-ray Diffraction Study of a Related Isothiazole Compound, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide. researchgate.net This data is for an illustrative, structurally related compound and is NOT the data for this compound.

| Parameter | Value | Description |

| Chemical Formula | C₁₁H₆Cl₂N₂O₃S₂ | The elemental composition of the molecule in the crystal. |

| Crystal System | Triclinic | The basic geometric classification of the crystal lattice. |

| Space Group | P-1 | The symmetry group describing the arrangement of molecules in the unit cell. |

| a (Å) | 6.974(3) | Unit cell dimension along the a-axis. |

| b (Å) | 8.132(3) | Unit cell dimension along the b-axis. |

| c (Å) | 12.349(5) | Unit cell dimension along the c-axis. |

| α (°) | 86.123(4) | Angle between the b and c axes. |

| β (°) | 78.299(4) | Angle between the a and c axes. |

| γ (°) | 85.715(4) | Angle between the a and b axes. |

| Volume (ų) | 682.9(4) | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| R-factor (Rgt(F)) | 0.0410 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

For this compound, an SCXRD analysis would provide the definitive solid-state conformation and reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing. researchgate.net This information is invaluable for computational modeling and for understanding the material's physical properties.

Applications in Synthetic Chemistry and Materials Science Research

(3-Methyl-isothiazol-4-yl)-acetonitrile as a Chemical Building Block for Complex Molecules

In synthetic chemistry, a "building block" is a functionalized molecule used for the modular assembly of more complex molecular architectures, such as supramolecular complexes, metal-organic frameworks, and pharmacologically active agents. This compound is a prime example of such a building block due to its distinct reactive sites: the isothiazole (B42339) ring and the acetonitrile (B52724) group.

The acetonitrile moiety (-CH₂CN) is a particularly useful synthetic handle. The methylene (B1212753) group (CH₂) is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. This allows for the extension of the side chain and the introduction of new functional groups. Furthermore, the nitrile group (-C≡N) itself can undergo a variety of chemical transformations.

Potential Transformations of the Acetonitrile Group:

| Reaction Type | Reagents | Resulting Functional Group | Significance |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Creates a key intermediate for amide or ester formation. |

| Reduction | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | Primary Amine (-CH₂NH₂) | Introduces a basic center, useful for forming salts or participating in coupling reactions. |

| Addition of Grignard Reagents | RMgX, then H₃O⁺ | Ketone (-C(O)R) | Allows for the introduction of various alkyl or aryl groups, forming a ketone. |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole Ring | Forms a new heterocyclic ring, which is a known bioisostere for carboxylic acids. |

These transformations demonstrate how this compound can be elaborated into a wide array of more complex structures, making it a valuable starting material for creating libraries of compounds for drug discovery or for synthesizing targeted, complex molecules. nih.gov

Synthesis of Isothiazole-Containing Heterocycles and Derivatives

The isothiazole ring system is a core component of numerous biologically active compounds. mdpi.comnih.gov The use of this compound as a precursor allows for the synthesis of novel isothiazole derivatives where modifications are introduced via the acetonitrile side chain.

For example, the hydrolysis of the nitrile to a carboxylic acid yields (3-methylisothiazol-4-yl)acetic acid. This derivative can then be coupled with various amines or alcohols to produce a diverse family of amides and esters, respectively. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Furthermore, the isothiazole ring itself can be functionalized, although it is generally stable. Certain positions on the ring can undergo substitution reactions, allowing for the introduction of additional diversity. thieme-connect.com The combination of side-chain modification and potential ring functionalization makes this compound a versatile platform for generating a broad range of isothiazole-containing heterocycles.

Scaffold Hopping and Privileged Scaffold Concepts in Molecular Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. ontosight.aiontosight.ai These scaffolds represent a validated starting point in drug design. The isothiazole ring, and its close relative thiazole (B1198619), are considered privileged scaffolds due to their presence in numerous FDA-approved drugs and biologically active compounds. researchgate.netnih.govsciencecentral.in For instance, the fused-isothiazole moiety is found in the approved drugs ziprasidone (B1663615) and perospirone. researchgate.net

"Scaffold hopping" is a drug design strategy that involves replacing the core molecular framework of a known active compound with a different, often bioisosteric, scaffold to discover novel compounds with improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govnamiki-s.co.jprsc.org

This compound serves as an excellent building block for scaffold hopping strategies. It provides a convenient way to introduce the isothiazole privileged scaffold into a molecular design. Chemists can use this building block to replace other heterocyclic or aromatic rings in existing pharmacophores, leading to the creation of novel intellectual property and potentially discovering compounds with superior therapeutic attributes.

Examples of Isothiazole-Containing Bioactive Compound Classes

| Compound Class | Biological Activity | Reference |

| Aryl-substituted isothiazoles | Antiviral, Anti-inflammatory | mdpi.com |

| Fused-isothiazoles (e.g., Ziprasidone) | Antipsychotic | researchgate.net |

| Isothiazolinones | Biocides, Antimicrobial agents | nih.govresearchgate.netnih.gov |

| Isothiazole Carboxamides | Potential therapeutic agents | thieme-connect.com |

Development of Novel Molecular Architectures for Diverse Chemical Applications (e.g., Ligands for Metal Complexes)

The development of novel molecular architectures is crucial for advancing materials science and catalysis. This compound is a promising candidate for designing ligands for metal complexes. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

This compound possesses multiple potential coordination sites:

Isothiazole Ring Nitrogen: The nitrogen atom in the isothiazole ring has a lone pair of electrons and can act as a Lewis base to coordinate with a metal center.

Isothiazole Ring Sulfur: The sulfur atom, being a soft base, can also participate in coordination, particularly with softer metal ions. nih.gov

Acetonitrile Nitrogen: The nitrogen of the nitrile group has a lone pair and is a well-established coordinating group for a variety of transition metals. nih.gov

The presence of these multiple donor atoms allows this compound to act as a versatile ligand precursor. thieme-connect.comresearchgate.net It can potentially function as a monodentate ligand (coordinating through one site) or, after chemical modification, as a multidentate ligand (coordinating through multiple sites). For instance, reduction of the nitrile to an amine creates a flexible ethylamine (B1201723) side chain, which, in combination with the ring nitrogen, could form a stable five-membered chelate ring with a metal ion.

Metal complexes incorporating isothiazole or thiazole-based ligands have been investigated for various applications, including catalysis and as luminescent materials. nih.govroyalsocietypublishing.orgacs.org The specific electronic and steric properties imparted by the (3-Methyl-isothiazol-4-yl) framework can be used to tune the properties of the resulting metal complexes for specific applications in materials science or as catalysts in organic synthesis.

Biochemical Interactions and Molecular Target Research Mechanistic Focus

Investigation of Enzyme-Ligand Interactions through Chemical Design and Synthesis

No studies detailing the design, synthesis, and investigation of enzyme-ligand interactions for (3-Methyl-isothiazol-4-yl)-acetonitrile were found.

Receptor Binding Studies and Molecular Recognition in Chemical Systems

There is no available research on receptor binding studies or molecular recognition involving this compound.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

No structure-activity relationship (SAR) studies involving chemical modifications of this compound have been published.

Design of Chemical Probes for Biological Pathway Elucidation

There is no information available on the design or use of this compound as a chemical probe for elucidating biological pathways.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Isothiazole-Acetonitrile Derivatives

The synthesis of isothiazoles has evolved significantly from early methods, with modern research focusing on efficiency, accessibility, and sustainability. medwinpublishers.comresearchgate.net Future research into the synthesis of (3-Methyl-isothiazol-4-yl)-acetonitrile derivatives will likely concentrate on developing more atom-economical and environmentally friendly pathways. researchgate.net

Key emerging strategies include:

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high efficiency. A three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur has been shown to produce thiazoles and isothiazoles, demonstrating a pathway that could be adapted for acetonitrile (B52724) derivatives. organic-chemistry.org

Metal-Free Annulation: Catalyst-free methods are gaining traction due to reduced cost and environmental impact. An operationally simple synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) proceeds via a sequential imine formation/cyclization/aerial oxidation cascade, a strategy that could be explored for acetonitrile analogs. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer, more controlled reaction conditions. Microwave-assisted one-pot synthesis has already proven effective for creating fused isothiazole (B42339) derivatives. researchgate.net

Novel Cycloaddition and Condensation Reactions: The 1,3-dipolar cycloaddition of nitrile sulfides to alkynes is a well-studied method for forming the isothiazole ring. medwinpublishers.com Future work may involve designing novel nitrile sulfide (B99878) precursors or reaction partners to introduce the acetonitrile moiety with high regioselectivity. Similarly, KOH-mediated reactions of dithioesters with aryl acetonitriles to yield substituted isothiazoles provide a direct and relevant avenue for creating analogs of this compound. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantage for Isothiazole-Acetonitrile Synthesis | Reference |

|---|---|---|---|

| KOH-Mediated Annulation | Reaction of a dithioester and an aryl acetonitrile under basic conditions to form the isothiazole ring. | Direct incorporation of the acetonitrile functional group from a readily available starting material. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates in a one-pot synthesis from β-bromo-α,β-unsaturated aldehydes. | Rapid synthesis, improved yields, and enhanced reaction control. | researchgate.net |

| Metal-Free C=O/C=S Bond Functionalization | A [4+1] annulation using β-ketodithioesters and ammonium acetate via an oxidation cascade. | Avoids potentially toxic and expensive metal catalysts, offering a greener synthetic route. | organic-chemistry.org |

| Rhodium-Catalyzed Transannulation | Reaction of 1,2,3-thiadiazoles with various nitriles to provide a wide variety of isothiazoles. | Offers a modular approach where different nitriles can be used to generate diverse derivatives. | organic-chemistry.org |

Advanced Computational Approaches for Predictive Chemical Modeling and Reactivity Studies

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating discovery. mdpi.com For this compound and its derivatives, advanced computational methods are crucial for predicting their physicochemical properties, reactivity, and potential biological activity.

Future computational research will likely focus on:

Density Functional Theory (DFT): DFT calculations are instrumental in determining molecular structure, thermodynamic stability, and electronic properties. mdpi.com For isothiazole derivatives, DFT can be used to calculate HOMO-LUMO energy gaps to predict chemical reactivity and stability. mdpi.comnih.gov It can also predict spectroscopic features (e.g., NMR chemical shifts), aiding in the characterization of newly synthesized compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By developing QSAR models for a series of isothiazole-acetonitrile derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize synthetic targets. dntb.gov.ua

Molecular Docking and Dynamics Simulations: These methods are used to predict how a molecule binds to a biological target, such as a protein or enzyme. nih.govresearchgate.net For isothiazole derivatives with potential therapeutic applications, molecular docking can identify likely binding modes and predict binding affinity. researchgate.netnih.gov Molecular dynamics simulations can further refine this by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability. nih.gov

| Computational Method | Predicted Properties | Application in Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, reactivity parameters (hardness, softness), spectroscopic signatures. | Assessing kinetic stability, predicting reaction sites, and confirming experimental characterization data. | mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and biological activity (e.g., fungicidal, anticancer). | Guiding the design of new derivatives with enhanced potency and predicting activity prior to synthesis. | dntb.gov.ua |

| Molecular Docking | Binding affinity, binding mode, and interactions with amino acid residues in a protein's active site. | Identifying potential biological targets and explaining the mechanism of action at a molecular level. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Stability of ligand-protein complexes, conformational changes, and flexibility over time. | Validating docking results and understanding the dynamic nature of the molecular recognition process. | nih.gov |

Integration of Multi-Omics and High-Throughput Screening in Chemical Biology Research

The intersection of chemistry and biology is increasingly reliant on large-scale data to unravel complex biological processes. High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological effect. nih.govresearchgate.net When combined with multi-omics (genomics, transcriptomics, proteomics, metabolomics), HTS can provide a comprehensive understanding of a compound's mechanism of action. researchgate.netrsc.org

For isothiazole-acetonitrile derivatives, this integrated approach can accelerate the discovery of new bioactive molecules:

Library Synthesis and HTS: A diverse library of this compound analogs would be synthesized. This library would then be screened using HTS assays against various biological targets, such as enzymes or cell lines, to identify "hits" with interesting activity (e.g., anticancer, antimicrobial). utsouthwestern.eduewadirect.com

Hit Validation and Prioritization: Active compounds identified in the primary screen are confirmed and their potency is determined.

Mechanism of Action (MoA) Studies using Multi-Omics: The most promising hits are then subjected to multi-omics analysis. researchgate.net For example, treating cells with an active isothiazole derivative and then analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the specific cellular pathways the compound perturbs. mdpi.com This systems-level view is superior to single-omics approaches in detecting regulatory pathway responses and interpreting biological data. researchgate.net This approach moves beyond simply knowing if a compound is active to understanding how it works, which is critical for further development.

This strategy allows for the efficient identification of lead compounds and provides deep mechanistic insights that can guide future optimization efforts. rsc.org

Development of Isothiazole-Based Materials with Tailored Chemical Properties

The unique electronic structure of the isothiazole ring makes it an attractive component for advanced functional materials. medwinpublishers.com Research in this area aims to incorporate the isothiazole-acetonitrile scaffold into polymers and other extended structures to create materials with specific, tailored properties for applications in electronics, sensing, and catalysis.

Emerging trends in this field include:

Conjugated Polymers for Organic Electronics: Thiazole (B1198619) and isothiazole units can be incorporated into the backbone of conjugated polymers to modulate their electronic properties. mdpi.comresearchgate.net By copolymerizing isothiazole-acetonitrile monomers with other aromatic units, it may be possible to fine-tune the HOMO/LUMO energy levels, influencing the material's performance in applications like organic thermoelectric (OTE) devices or organic field-effect transistors (OFETs). mdpi.com The electron-withdrawing nature of the nitrile group could further influence these properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Thiazole-based ligands have been used to create functional MOFs with applications in fluorescence sensing and catalysis. rsc.org An isothiazole-acetonitrile derivative could be designed as a ligand to coordinate with metal centers, potentially creating MOFs with unique porosity, catalytic sites, or sensing capabilities due to the exposed nitrogen and sulfur heteroatoms and the nitrile group. rsc.org

Electrofluorochromic Materials: These materials change their fluorescence properties in response to an electrical stimulus. By combining the inherent fluorescence of some heterocyclic systems with the redox activity of the isothiazole ring, novel materials could be designed for use in advanced display or sensor technologies. researchgate.net

| Material Type | Role of Isothiazole-Acetonitrile Moiety | Potential Tailored Property | Target Application | Reference |

|---|---|---|---|---|

| Conjugated Polymers | As a monomeric unit in the polymer backbone. | Modulated HOMO/LUMO energy levels for efficient charge transport. | Organic thermoelectrics, field-effect transistors. | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Serves as the organic linker coordinating to metal nodes. | Specific porosity, catalytic activity, and fluorescence sensing capabilities. | Chemical sensing, heterogeneous catalysis. | rsc.org |

| Electrofluorochromic Materials | Acts as the core electroactive and fluorescent component. | Tunable emission and redox properties responsive to electrical input. | Smart displays, advanced sensors. | researchgate.net |

Q & A

Q. What are the recommended synthesis routes for (3-Methyl-isothiazol-4-yl)-acetonitrile, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling reactions between thiazole derivatives and acetonitrile precursors. For example, heterocyclic intermediates like thiophene or isoindole moieties can be functionalized via cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to introduce the acetonitrile group . Key steps include:

- Catalyst Optimization : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions to minimize side reactions.

- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in acetonitrile/water mixtures to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR and LC-MS, comparing retention times with known standards .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Respiratory Protection : Use NIOSH-approved respirators (e.g., AX brown filters for organic vapors) in poorly ventilated areas to avoid inhalation of vapors .

- Skin Protection : Wear butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and lab coats to prevent dermal exposure .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How should this compound be stored to maintain stability during long-term experiments?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid proximity to oxidizers (e.g., peroxides) and strong acids .

- Stability Monitoring : Conduct periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products. Stability is typically >12 months under recommended conditions .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods for analyzing this compound in complex matrices?

Methodological Answer:

- Experimental Design : Apply Central Composite Design (CCD) to optimize mobile phase composition (e.g., acetonitrile content: 60–80%), pH (3.0–7.0), and flow rate (0.8–1.2 mL/min) .

- Detection : Use UV-Vis at 254 nm or tandem MS for enhanced specificity. For fluorometric detection, derivatize with dansyl chloride to improve sensitivity .

- Validation : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (90–110%) using spiked samples .

Q. How can contradictory data on physicochemical properties (e.g., log Pow, solubility) be resolved?

Methodological Answer:

- Log Pow Determination : Compare shake-flask method (octanol/water partitioning) with computational models (e.g., ACD/Labs) to identify outliers. Discrepancies may arise from pH-dependent ionization .

- Solubility Analysis : Use isothermal titration calorimetry (ITC) to measure solubility in aqueous buffers (pH 3–9) and organic solvents. Note that acetonitrile’s miscibility with water (1.000 g/L at 25°C) may influence results .

Q. What strategies ensure compound stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>250°C). Avoid heating above 150°C in synthesis .

- pH Sensitivity : Test stability in buffered solutions (pH 4–9) using LC-MS. Acetonitrile derivatives are prone to hydrolysis in strongly acidic/basic conditions; neutral pH (6–7) is optimal .

- Light Exposure : Conduct accelerated degradation studies under UV/visible light. Use amber glassware or light-blocking additives to mitigate photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.